6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies: It is used in studying enzyme interactions and molecular pathways due to its complex structure.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s structure allows it to bind effectively to its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde: This compound has a similar core structure and is used in various chemical syntheses.
Uniqueness
6-AMINO-8-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O6 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C19H14N2O6/c1-22-15-2-9(3-16-18(15)26-8-25-16)17-10-4-13-14(24-7-23-13)5-12(10)27-19(21)11(17)6-20/h2-5,17H,7-8,21H2,1H3 |
InChI Key |
QEVYVYPSEWQDPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=CC5=C(C=C4OC(=C3C#N)N)OCO5 |
Origin of Product |
United States |
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